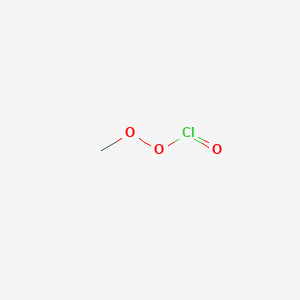

(Chlorosylperoxy)methane

Beschreibung

(Chlorosylperoxy)methane is an organochlorine compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chlorosyl group attached to a peroxy methane structure, making it a subject of interest for researchers in chemistry, biology, and industry.

Eigenschaften

CAS-Nummer |

646507-31-5 |

|---|---|

Molekularformel |

CH3ClO3 |

Molekulargewicht |

98.48 g/mol |

IUPAC-Name |

methoxy chlorite |

InChI |

InChI=1S/CH3ClO3/c1-4-5-2-3/h1H3 |

InChI-Schlüssel |

NYOPNZOUPIUORP-UHFFFAOYSA-N |

Kanonische SMILES |

COOCl=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(Chlorosylperoxy)methan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Produkten mit höherem Oxidationszustand oxidiert werden.

Reduktion: Reduktionsreaktionen können (Chlorosylperoxy)methan in einfachere chlorierte Kohlenwasserstoffe umwandeln.

Substitution: Das Chloratom in der Verbindung kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von (Chlorosylperoxy)methan verwendet werden, sind Chlor, Wasserstoff und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie Temperatur, Druck und das Vorhandensein von Licht oder anderen Energiequellen, spielen eine entscheidende Rolle bei der Bestimmung des Reaktionswegs und der gebildeten Produkte.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von (Chlorosylperoxy)methan entstehen, sind Chlormethan, Dichlormethan und andere chlorierte Kohlenwasserstoffe. Die spezifischen Produkte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

Types of Reactions

(Chlorosylperoxy)methane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert this compound to simpler chlorinated hydrocarbons.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include chlorine, hydrogen, and various catalysts. The reaction conditions, such as temperature, pressure, and the presence of light or other energy sources, play a crucial role in determining the reaction pathway and the products formed .

Major Products Formed

The major products formed from the reactions of this compound include chloromethane, dichloromethane, and other chlorinated hydrocarbons. The specific products depend on the reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (Chlorosylperoxy)methan beinhaltet die Bildung reaktiver Zwischenprodukte, wie z. B. Radikale, die mit verschiedenen molekularen Zielstrukturen interagieren können. Diese Wechselwirkungen können zur Bildung neuer chemischer Bindungen und zur Umwandlung der Verbindung in verschiedene Produkte führen. Die spezifischen Wege und molekularen Zielstrukturen, die beteiligt sind, hängen von den Reaktionsbedingungen und dem Vorhandensein anderer Reagenzien ab.

Wirkmechanismus

The mechanism of action of (Chlorosylperoxy)methane involves the formation of reactive intermediates, such as radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products. The specific pathways and molecular targets involved depend on the reaction conditions and the presence of other reagents .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die (Chlorosylperoxy)methan ähneln, gehören andere chlorierte Kohlenwasserstoffe, wie z. B. Chlormethan, Dichlormethan und Trichlormethan. Diese Verbindungen haben ähnliche chemische Eigenschaften und unterliegen ähnlichen Arten von Reaktionen .

Einzigartigkeit

Was (Chlorosylperoxy)methan von diesen ähnlichen Verbindungen unterscheidet, ist seine einzigartige Peroxymethanstruktur, die eine besondere Reaktivität und potenzielle Anwendungen verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.

Biologische Aktivität

(Chlorosylperoxy)methane, a compound of interest in various biological and chemical research domains, has garnered attention due to its potential biological activities. Understanding its interactions at the molecular level and its implications for health and disease is crucial for developing applications in medicine and environmental science.

This compound is characterized by its peroxy linkage, which can influence its reactivity and biological interactions. Its molecular structure includes chlorosyl groups that may contribute to its oxidative properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Effects : Studies have shown that peroxides can disrupt microbial cell membranes, leading to cell death. The presence of chlorine in this compound may enhance this activity by forming reactive chlorine species that further damage microbial structures.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell lines. Its ability to generate reactive oxygen species (ROS) can lead to oxidative stress, which is a mechanism of action in many cytotoxic agents.

- Inflammatory Response Modulation : Preliminary studies suggest that this compound can influence inflammatory pathways, potentially acting as an anti-inflammatory agent in certain contexts.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating potent antimicrobial activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments assessed the cytotoxicity of this compound on human cancer cell lines. Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM for breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 45 |

Case Study 3: Inflammatory Response

Research exploring the anti-inflammatory potential of this compound showed a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a role in modulating immune responses.

The biological activities of this compound are likely mediated through several mechanisms:

- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis, particularly in rapidly dividing cells such as cancer cells.

- Membrane Disruption : The compound's ability to integrate into lipid membranes may compromise membrane integrity, leading to cell lysis.

- Cytokine Modulation : By influencing signaling pathways associated with inflammation, this compound can alter immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.